
Methyl 2-methyl-2H-indazole-4-carboxylate
Overview
Description
Methyl 2-methyl-2H-indazole-4-carboxylate is a chemical compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indazole ring substituted with a methyl group at the 2-position and a carboxylate ester group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-2H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further cyclization and reduction steps to form the desired indazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2H-indazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the indazole ring.
Scientific Research Applications
Scientific Research Applications
Methyl 2-methyl-2H-indazole-4-carboxylate has several notable applications in scientific research:
Medicinal Chemistry
- Antimicrobial Activity : This compound has been studied for its potential as an antimicrobial agent against various pathogens. Research indicates that derivatives of indazole exhibit significant activity against protozoa such as Giardia intestinalis and Entamoeba histolytica, as well as bacterial strains like Escherichia coli and Salmonella enterica .
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, potentially inhibiting cyclooxygenase enzymes which are critical in inflammation .
- Anticancer Potential : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the inhibition of checkpoint kinases (chk1 and chk2), which are essential for cell cycle regulation .
Organic Synthesis
- Building Block for Complex Molecules : this compound serves as a crucial intermediate in the synthesis of more complex indazole derivatives. Its unique structure allows for modifications leading to compounds with enhanced properties or functionalities .
Material Science
- Development of Functional Materials : The compound is being explored for its potential use in creating materials with specific luminescent or magnetic properties. Its reactivity makes it suitable for incorporation into advanced materials .
Case Studies
Several case studies illustrate the practical applications of this compound:
-
Cancer Cell Lines Study :
- Objective : To evaluate the anticancer effects on breast cancer cell lines.
- Methodology : In vitro treatment with varying concentrations of the compound.
- Findings : Significant induction of apoptosis was observed, linked to cell cycle arrest mechanisms involving chk1 and chk2 inhibition .
-
Inflammation Model :
- Objective : To assess anti-inflammatory effects in animal models.
- Methodology : Administration of this compound followed by measurement of inflammatory markers.
- Findings : A notable reduction in inflammatory markers was recorded, supporting its use as an anti-inflammatory agent .
-
Oxidative Stress Research :
- Objective : Investigate protective effects against oxidative damage.
- Methodology : Measurement of antioxidant enzyme activity post-treatment.
- Findings : Enhanced activity of catalase and superoxide dismutase was noted, indicating potential protective effects against oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of methyl 2-methyl-2H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-methyl-2H-indazole-4-carboxylate include other indazole derivatives such as:
- 1H-indazole-4-carboxylate
- 2H-indazole-3-carboxylate
- 2-methyl-1H-indazole-4-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position and the carboxylate ester group at the 4-position can affect its binding affinity to molecular targets and its overall pharmacokinetic properties .
Biological Activity
Methyl 2-methyl-2H-indazole-4-carboxylate, with the chemical formula and a molecular weight of 190.20 g/mol, is an indazole derivative that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a five-membered aromatic ring fused with a pyrazole structure, characterized by a methyl ester functional group. This configuration enhances its solubility and reactivity, making it a valuable scaffold in medicinal chemistry.
Biological Activities
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, synthesized derivatives have shown potency against protozoa such as Giardia intestinalis and Entamoeba histolytica, often outperforming the reference drug metronidazole .
- Anticancer Potential : The compound's derivatives are also being explored for anticancer properties. Studies have demonstrated that certain indazole derivatives can inhibit cancer cell growth effectively while maintaining low toxicity levels .
- Anti-inflammatory Effects : The potential of these compounds as anti-inflammatory agents has been highlighted in several studies, suggesting their utility in treating inflammatory diseases.
The mechanism of action for this compound involves its interaction with specific molecular targets. The indazole ring can modulate the activity of various enzymes and receptors. The ester group may also enhance binding affinity to these targets, contributing to its biological effects.
Synthesis Methods
This compound can be synthesized through several methods, including:
- C–H Activation : This method involves transition metal-catalyzed reactions that allow for late-stage functionalization of the indazole scaffold.
- Electrophilic Substitution : The indazole ring can undergo electrophilic substitution reactions to introduce various substituents, enhancing its biological activity profile.
- Regioselective Alkylation : Regioselective N1- and N2-alkylation techniques have been developed to create specific derivatives with tailored biological properties .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing Methyl 2-methyl-2H-indazole-4-carboxylate?
- Answer : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Infrared (IR) spectroscopy are standard for confirming functional groups and substituent positions. Mass spectrometry (MS) provides molecular weight validation. For structural ambiguities, X-ray crystallography using programs like SHELXL (for refinement) or SHELXS (for structure solution) resolves bond lengths, angles, and stereochemistry .
Q. What are typical synthetic routes for this compound?
- Answer : Cyclocondensation of formyl-indole carboxylates with aminothiazoles under acidic reflux conditions (e.g., acetic acid, 3–5 hours) is a common approach. Alternatively, ring transformation via Michael addition and intramolecular cyclization (e.g., using pyran-3-carboxylates) achieves high yields in one step .
Q. How is crystallographic data utilized to confirm the structure of indazole derivatives?
- Answer : Single-crystal X-ray diffraction (SC-XRD) with software suites like SHELX (SHELXL for refinement, SHELXS for solution) determines precise molecular geometry. For example, bond parameters and dihedral angles in related indazole carboxylates have been validated using this method .
Advanced Research Questions
Q. How can researchers optimize low yields in cyclocondensation reactions for this compound?
- Answer : Key factors include:
- Catalyst selection : Acetic acid or sodium acetate enhances reaction efficiency .
- Reaction time : Extended reflux (5+ hours) improves completion in sluggish reactions .
- Precursor stoichiometry : A 1.1:1 molar ratio of formyl-indole carboxylate to aminothiazole minimizes side products .
Q. What strategies resolve discrepancies in biological activity data for indazole derivatives?
- Answer : Methodological considerations:
- Cell-line specificity : Test activity across multiple cell types (e.g., L6 skeletal muscle vs. HepG2 hepatic cells), as efficacy may vary due to tissue-specific uptake mechanisms .
- Substituent effects : Systematic substitution at positions like C6 (e.g., 4-methylphenyl vs. aryl groups) can clarify structure-activity relationships (SAR). For example, 4-methylphenyl at C6 enhances glucose uptake stimulation, while methylsulfonyl groups show no effect .
- Dose-response assays : Establish concentration-dependent activity curves to identify effective thresholds (e.g., 2.5–10 μM for significant effects) .
Q. How can computational modeling enhance SAR studies for indazole carboxylates?
- Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking with target proteins (e.g., insulin receptors) identifies binding affinities. Pair these with experimental data (e.g., glucose uptake assays) to validate hypotheses .
Q. Methodological Notes
- Crystallography : For novel derivatives, use SHELXL for refinement and validate with R-factors (<5% for high-quality data) .
- Synthesis Troubleshooting : Monitor reaction progress via TLC and adjust pH to stabilize intermediates (e.g., sodium acetate buffer) .
- Biological Assays : Include positive controls (e.g., insulin for glucose uptake) to benchmark compound efficacy .
Properties
IUPAC Name |
methyl 2-methylindazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-8-7(10(13)14-2)4-3-5-9(8)11-12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEQLNMKTVTAAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653314 | |
Record name | Methyl 2-methyl-2H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071428-43-7 | |
Record name | 2H-Indazole-4-carboxylic acid, 2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071428-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methyl-2H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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